molecular formula C21H15N3O6 B2525639 N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide CAS No. 313368-51-3

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide

Cat. No. B2525639
CAS RN: 313368-51-3
M. Wt: 405.366
InChI Key: YKNYHNQLGMEWIJ-UHFFFAOYSA-N
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Description

Identification of Antitubercular Agents

The research on N-benzyl 3,5-dinitrobenzamides, as detailed in the first paper, has led to the identification of compounds with significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. The compound D6, derived from the thiazinone ring opening of PBTZ169, has been highlighted for its promising pharmacokinetic profiles and safety, suggesting its potential as a lead compound in antitubercular drug discovery .

Reductive Chemistry of Hypoxia-Selective Cytotoxins

The second paper discusses the reductive chemistry of a novel bioreductive drug, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), which exhibits selective toxicity for hypoxic cells. The study reveals that the 4-nitro group is the most electron-affinic site, leading to the formation of hydroxylamine and amine derivatives upon reduction. These derivatives are more cytotoxic than the parent drug, with the fully reduced 2,4-diamino derivative being particularly potent. This research provides insight into the toxic products generated from this compound, which is crucial for further investigations into its therapeutic applications .

Molecular Structure Analysis of Benzamides

The third paper presents the molecular structure of 2-Methyl-N-phenylbenzamide (NP2MBA), which exhibits a dihedral angle between the phenyl and benzoyl rings and is linked into chains through N—H⋯O hydrogen bonding. The conformation of the C—O bond is syn to the ortho-methyl substituent, while the N—H bond is anti, which closely resembles the structure of 2-chloro-N-phenylbenzamide .

Structural Similarities in Benzamide Derivatives

Similarly, the fourth paper examines 2-Methyl-N-(3-methylphenyl)benzamide (N3MP2MBA), which shares bond parameters with NP2MBA and other benzanilides. The dihedral angles between the benzoyl and aniline rings, as well as the amide group's orientation, are described. The structure is characterized by N—H⋯O hydrogen bonds that form infinite chains along the crystal structure's b axis .

Scientific Research Applications

Electrochemical Sensing and Biosensors

A study by Karimi-Maleh et al. (2014) developed an electrochemical biosensor based on a nanocomposite modified electrode for the determination of glutathione and piroxicam. While the study focuses on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, the functional groups and structural similarities suggest potential for N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide in biosensing applications, due to its electron mediating behavior and sensitivity to specific analytes Karimi-Maleh et al., 2014.

Antimicrobial Agents

Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine rings as antimicrobial analogs indicates the importance of benzoyl and nitro groups in enhancing antimicrobial activity. This implies that this compound could also exhibit promising antimicrobial properties, especially considering the presence of the benzoyl group and nitro functionalities Desai et al., 2013.

Organic Photovoltaic Devices

The linkage of graphene oxide with 3,5-dinitrobenzoyl chloride for improved performance in organic bulk heterojunction photovoltaic devices, as explored by Stylianakis et al. (2012), highlights the potential role of nitrobenzoyl derivatives in enhancing the efficiency of photovoltaic materials. This suggests a possible application for this compound in the development of new materials for solar energy conversion Stylianakis et al., 2012.

Cancer Research and Treatment

The study on proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines, which involves compounds structurally related to benzamides, indicates the relevance of such compounds in cancer research. Given the structural features of this compound, it may hold potential in the study of cancer treatment mechanisms and the development of novel anticancer drugs Yan et al., 2015.

Materials Science and Polymer Research

Research on novel aromatic polyimides involving benzamide derivatives showcases the application of these compounds in synthesizing high-performance materials. The incorporation of benzoyl and dinitrobenzamide functionalities could influence thermal stability and solubility, suggesting this compound's potential in materials science for the development of advanced polymers Butt et al., 2005.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)22-21(26)15-10-16(23(27)28)12-17(11-15)24(29)30/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYHNQLGMEWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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